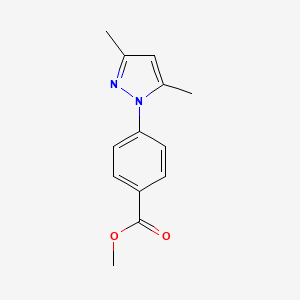
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, also known as MDMPB, is a chemical compound that belongs to the class of pyrazole derivatives. It has been the focus of several scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Aplicaciones Científicas De Investigación
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In material science, it has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, it has been investigated for its potential use as a pesticide.
Mecanismo De Acción
The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that it may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its high yield synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively stable and has a long shelf life. However, one of the limitations of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its potential toxicity, which requires caution in handling and use.
Direcciones Futuras
There are several future directions for the study of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to investigate its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, further studies are needed to investigate its potential use as a pesticide. Additionally, further studies are needed to investigate the mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate and its potential side effects.
Conclusion
In conclusion, methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its high yield synthesis method, stability, and potential therapeutic effects make it an attractive compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in various fields.
Métodos De Síntesis
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction results in the formation of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate as a white crystalline solid with a high yield.
Propiedades
IUPAC Name |
methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZGPRGMVPGQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

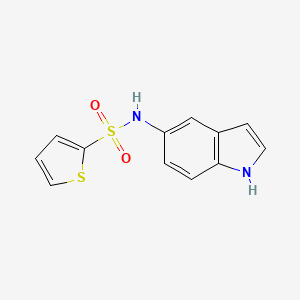
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)
![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)

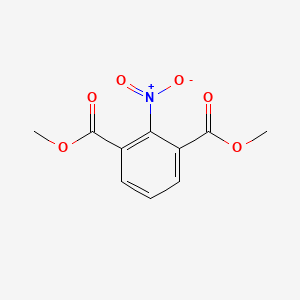
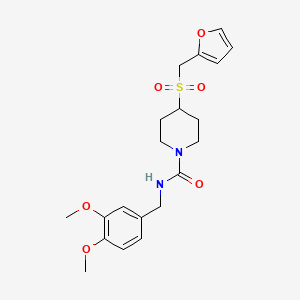
![N-(4-sulfamoylbenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2368910.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)
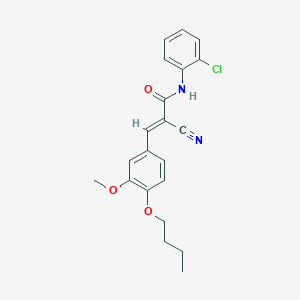

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)
